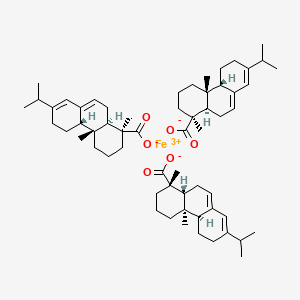
Iron abietate, technical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron abietate, technical, is a compound derived from the reaction of iron with abietic acid, a naturally occurring resin acid found in rosin This compound is primarily used in industrial applications due to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron abietate can be synthesized through several methods. One common approach involves the direct reaction of iron salts with abietic acid in an appropriate solvent. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of iron abietate often involves large-scale reactions using iron salts and abietic acid. The process may include steps such as solvent extraction, purification, and crystallization to obtain the technical grade of the compound. The use of advanced equipment and techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Iron abietate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of iron in the compound, which acts as a catalyst or reactant in different chemical processes.
Common Reagents and Conditions:
Oxidation: Iron abietate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired oxidation state.
Reduction: Reduction reactions involving iron abietate may use reducing agents like sodium borohydride or hydrazine. These reactions often require specific solvents and temperatures to proceed efficiently.
Substitution: Substitution reactions can occur when iron abietate reacts with other chemical species, leading to the formation of new compounds. Common reagents for these reactions include halogens and organic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron abietate may yield iron oxides, while reduction can produce iron nanoparticles or other reduced iron species.
Aplicaciones Científicas De Investigación
Iron abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: Iron abietate’s role in biological systems is being explored, particularly in the context of its potential as a therapeutic agent or a tool for studying iron metabolism.
Medicine: Research is ongoing to investigate the potential medical applications of iron abietate, including its use in drug delivery systems and as a component of diagnostic tools.
Industry: In industrial applications, iron abietate is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of iron abietate involves its interaction with various molecular targets and pathways. As a catalyst, iron abietate facilitates chemical reactions by providing an active site for reactants to interact. This reduces the activation energy required for the reaction, leading to increased reaction rates. In biological systems, iron abietate may interact with proteins and enzymes involved in iron metabolism, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Iron abietate can be compared with other iron-based compounds, such as:
Iron(II) acetate: Similar to iron abietate, iron(II) acetate is used as a catalyst in organic reactions. iron abietate’s unique structure and properties make it more suitable for specific applications.
Iron(III) acetate: This compound is also used in various chemical processes, but it differs from iron abietate in terms of its oxidation state and reactivity.
Iron oxides: While iron oxides are commonly used in industrial applications, iron abietate offers distinct advantages in terms of its solubility and catalytic properties.
Propiedades
Número CAS |
74356-11-9 |
|---|---|
Fórmula molecular |
C60H87FeO6 |
Peso molecular |
960.2 g/mol |
Nombre IUPAC |
(1S,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) |
InChI |
InChI=1S/3C20H30O2.Fe/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17-,19-,20+;/m111./s1 |
Clave InChI |
OFFKQZOHDWKCMB-KPFNJKCZSA-K |
SMILES isomérico |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.[Fe+3] |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


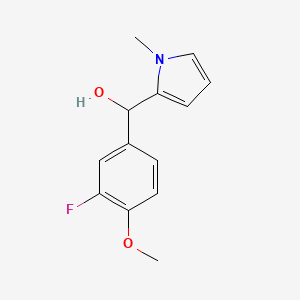
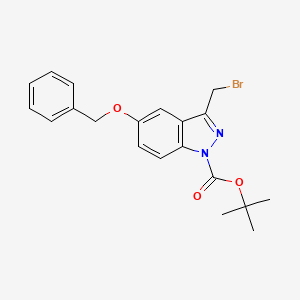

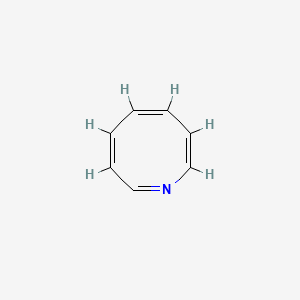
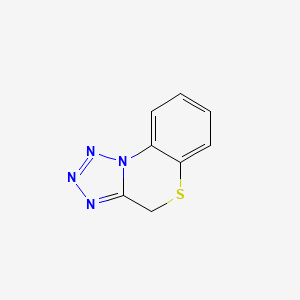


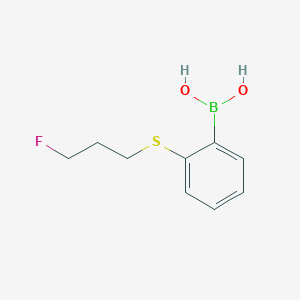
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
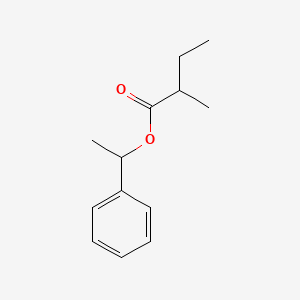
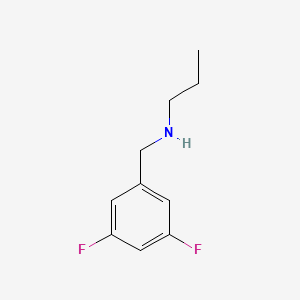
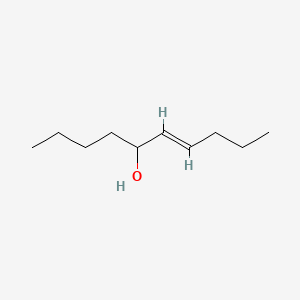
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

